molecular formula C15H20N2O5 B1326419 (2S,4S)-1-(Tert-butoxycarbonyl)-4-(3-pyridinyloxy)-2-pyrrolidinecarboxylic acid CAS No. 1135195-88-8

(2S,4S)-1-(Tert-butoxycarbonyl)-4-(3-pyridinyloxy)-2-pyrrolidinecarboxylic acid

Cat. No.: B1326419
CAS No.: 1135195-88-8
M. Wt: 308.33 g/mol
InChI Key: UMPBUKZSGXBWQY-RYUDHWBXSA-N
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Description

(2S,4S)-1-(Tert-butoxycarbonyl)-4-(3-pyridinyloxy)-2-pyrrolidinecarboxylic acid is a chiral compound that has garnered attention in the field of organic chemistry due to its unique structural features and potential applications. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a pyridinyloxy substituent, and a pyrrolidine ring, making it a valuable intermediate in various synthetic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-1-(Tert-butoxycarbonyl)-4-(3-pyridinyloxy)-2-pyrrolidinecarboxylic acid typically involves the protection of the amine group with a Boc group, followed by the introduction of the pyridinyloxy substituent. One common method involves the reaction of (2S,4S)-4-hydroxy-2-pyrrolidinecarboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine to form the Boc-protected intermediate. This intermediate is then reacted with 3-pyridinyloxy chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial-scale production of this compound often employs similar synthetic routes but optimized for larger batch sizes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being integrated into the production process to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-1-(Tert-butoxycarbonyl)-4-(3-pyridinyloxy)-2-pyrrolidinecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2S,4S)-1-(Tert-butoxycarbonyl)-4-(3-pyridinyloxy)-2-pyrrolidinecarboxylic acid has numerous applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of (2S,4S)-1-(Tert-butoxycarbonyl)-4-(3-pyridinyloxy)-2-pyrrolidinecarboxylic acid involves its interaction with specific molecular targets. The Boc group provides protection to the amine functionality, allowing selective reactions at other sites. The pyridinyloxy group can engage in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (2S,4S)-1-(Tert-butoxycarbonyl)-4-(3-pyridinyloxy)-2-pyrrolidinecarboxylic acid stands out due to the presence of the pyridinyloxy group, which imparts unique electronic and steric properties. This makes it particularly useful in the synthesis of molecules with specific biological activities .

Properties

IUPAC Name

(2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-pyridin-3-yloxypyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5/c1-15(2,3)22-14(20)17-9-11(7-12(17)13(18)19)21-10-5-4-6-16-8-10/h4-6,8,11-12H,7,9H2,1-3H3,(H,18,19)/t11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMPBUKZSGXBWQY-RYUDHWBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)OC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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